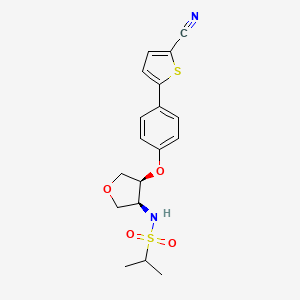

2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-

描述

PF-04958242,也称为Pesampator,是AMPA受体的正向变构调节剂,AMPA受体是一种离子型谷氨酸受体。辉瑞公司正在开发该药物,用于治疗精神分裂症的认知症状。 该化合物属于双芳基丙基磺酰胺类AMPA受体正向变构调节剂 .

准备方法

PF-04958242的合成路线涉及几个关键步骤。制备从核心结构的合成开始,包括形成氧杂环戊烷环和连接磺酰胺基团。反应条件通常包括使用有机溶剂、催化剂和特定的温度控制,以确保正确形成所需产物。 工业生产方法可能包括在受控环境中放大这些反应,以确保最终产品的稳定性和纯度 .

化学反应分析

科学研究应用

Pharmacological Applications

-

Receptor Modulation :

- The compound has been identified as a potent modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances receptor activity, which is significant for developing treatments for neurological disorders such as Alzheimer's disease and other cognitive impairments .

- The modification of the distal phenyl motif to include a 2-cyanothiophene group has been shown to improve the compound's potency and selectivity for the AMPA receptor, enhancing its therapeutic potential .

- Anticancer Activity :

Synthetic Applications

- Intermediate Synthesis :

- The compound serves as an intermediate in synthesizing more complex molecules, including androgen receptor antagonists. Its unique structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .

- It can be utilized in the development of P,N-sulfinyl imine ligands through condensation reactions with aldehydes and ketones, which can further undergo iridium-catalyzed asymmetric hydrogenation .

Case Study 1: AMPA Receptor Potentiation

In a study focusing on the design of AMPA receptor potentiators, researchers synthesized a series of compounds based on the original structure of 2-propanesulfonamide. The modifications aimed at enhancing binding affinity and selectivity led to the identification of several lead compounds with significant neuroprotective effects in vitro. These findings suggest that further exploration of this class of compounds could yield effective treatments for neurodegenerative diseases .

Case Study 2: Anticancer Applications

Another study investigated the application of sulfonamide derivatives as potential anticancer agents. The research demonstrated that specific modifications to the sulfonamide structure could lead to increased efficacy against various cancer cell lines. The results indicated that compounds similar to 2-propanesulfonamide could potentially inhibit tumor growth through targeted inhibition of farnesyltransferase activity .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Receptor Modulation | Potentiation of AMPA receptors for cognitive enhancement | Enhanced potency and selectivity observed |

| Anticancer Activity | Inhibition of farnesyltransferase in cancer cells | Significant tumor growth inhibition |

| Synthetic Intermediate | Used in synthesizing androgen receptor antagonists | Valuable for complex organic synthesis |

作用机制

PF-04958242通过作为AMPA受体的正向变构调节剂发挥作用。这意味着它增强了受体对神经递质谷氨酸的反应,从而促进神经传递。 所涉及的分子靶标包括AMPA受体和甘氨酸转运蛋白,它也阻断甘氨酸转运蛋白,从而导致细胞外甘氨酸水平升高 .

相似化合物的比较

PF-04958242在AMPA受体正向变构调节剂中是独一无二的,因为它对受体调节的影响很大。类似的化合物包括:

- LY-404187

- LY-503430

- Mibampator (LY-451395)

- CX-516

- Farampator (CX-691, ORG-24448) 这些化合物也调节AMPA受体,但它们在影响和具体应用方面有所不同 .

生物活性

2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)- is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic potential. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological significance in medicinal chemistry. The specific stereochemistry at the tetrahydrofuran moiety plays a crucial role in determining the compound's biological activity.

Biological Activity Overview

The biological activities of 2-Propanesulfonamide derivatives have been investigated in various contexts, including neuroprotection, anti-inflammatory effects, and potential antiviral properties.

Neuroprotective Effects

Research has shown that compounds with similar structures exhibit neuroprotective effects through the activation of the NRF2 pathway, which is vital for cellular defense against oxidative stress. In a study involving neuroblastoma cells, compounds were evaluated for their ability to induce NRF2 and reduce oxidative damage. The results indicated that specific stereoisomers could effectively protect against oxidative stress-induced cell death .

Anti-inflammatory Properties

The compound's ability to inhibit nitrite production in lipopolysaccharide-stimulated microglial cells suggests significant anti-inflammatory properties. This activity is crucial for conditions characterized by neuroinflammation .

Antiviral Activity

While specific data on the antiviral activity of 2-Propanesulfonamide itself is limited, related sulfonamide compounds have demonstrated promising inhibitory effects against viral proteases. For instance, certain sulfonamide derivatives showed significant potency against HIV-1 protease with low cytotoxicity . The structural modifications in these compounds often enhance their binding affinity and selectivity towards viral targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-Propanesulfonamide:

- Neuroprotection Study : A study demonstrated that enantiomerically pure derivatives of sulfonamides showed improved neuroprotective profiles compared to racemic mixtures. The stereochemistry influenced their ability to activate NRF2 and exhibit antioxidant properties .

- Anti-inflammatory Assays : In vitro assays indicated that certain derivatives could significantly reduce inflammatory markers in microglial cells, providing evidence for their potential use in treating neurodegenerative diseases characterized by inflammation .

- Antiviral Studies : Research on structurally similar compounds revealed effective inhibition of HIV-1 protease with minimal cytotoxicity, suggesting that modifications to the sulfonamide structure can lead to enhanced antiviral efficacy .

Data Tables

Below are summarized findings from various studies regarding the biological activities of related compounds:

| Compound | Activity | IC50 (nM) | Comments |

|---|---|---|---|

| Compound A | NRF2 Induction | 50 | Effective in neuroprotection against oxidative stress |

| Compound B | Anti-inflammatory (NO production) | 100 | Significant reduction in LPS-stimulated cells |

| Compound C | HIV-1 Protease Inhibition | 26.7 | High potency with low cytotoxicity |

属性

IUPAC Name |

N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYKUKSFWHEBLI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337272 | |

| Record name | Pesampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258963-59-5 | |

| Record name | Pesampator [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04958242 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pesampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PESAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。